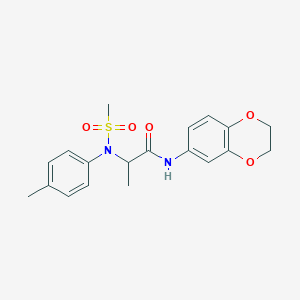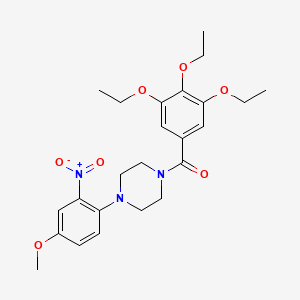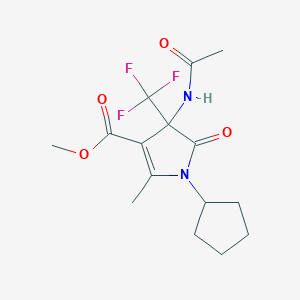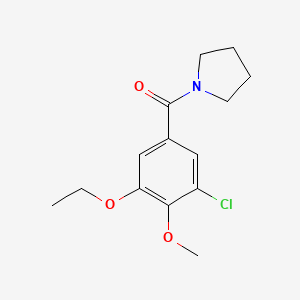
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride
説明
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a β-adrenergic receptor antagonist commonly used in scientific research. This compound is a selective antagonist for the β-1 and β-2 adrenergic receptors, which play an essential role in cardiovascular and respiratory functions.
作用機序
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 acts as a competitive antagonist at the β-1 and β-2 adrenergic receptors. By binding to these receptors, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several biochemical and physiological effects. In the cardiovascular system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 decreases heart rate, cardiac output, and blood pressure. In the respiratory system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 causes bronchodilation by relaxing the smooth muscle of the airways. In the central nervous system, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has been shown to modulate synaptic plasticity and memory formation.
実験室実験の利点と制限
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has several advantages for lab experiments. It is a selective antagonist for the β-1 and β-2 adrenergic receptors, which allows for the investigation of the specific roles of these receptors in various physiological processes. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also relatively stable and easy to synthesize.
One limitation of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is that it is not a perfect antagonist, and it can have partial agonistic effects at high concentrations. Additionally, 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 has a relatively short half-life and can be rapidly metabolized in vivo.
将来の方向性
There are several future directions for the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in scientific research. One area of interest is the investigation of the role of β-adrenergic receptors in aging and age-related diseases. Another area of interest is the use of 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 in combination with other drugs to target multiple signaling pathways simultaneously. Finally, the development of more selective and potent β-adrenergic receptor antagonists could lead to new therapeutic options for cardiovascular and respiratory diseases.
科学的研究の応用
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research as a tool to investigate the role of β-adrenergic receptors in various physiological processes. This compound is particularly useful in studying the cardiovascular and respiratory systems, as it can selectively block the β-1 and β-2 adrenergic receptors. 1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride 12177 is also used in neuroscience research to investigate the role of β-adrenergic receptors in synaptic plasticity and memory formation.
特性
IUPAC Name |
1-(cyclopentylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-13(2)16(9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQWRNCJWBCAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)
![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167453.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4167473.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)